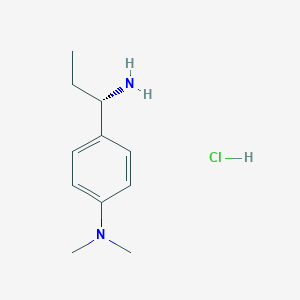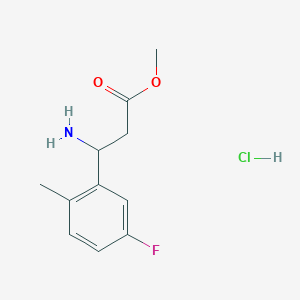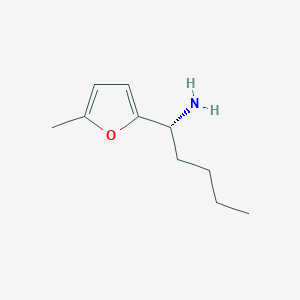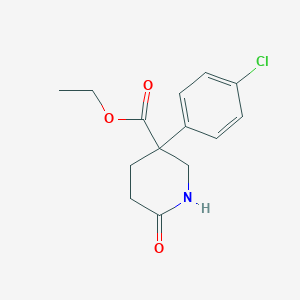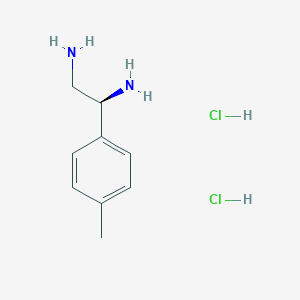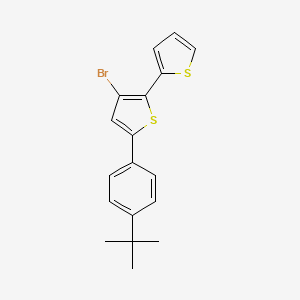
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds containing two thiophene rings This specific compound is characterized by the presence of a bromine atom at the 3-position and a tert-butylphenyl group at the 5-position of the bithiophene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene typically involves the following steps:
-
Bromination of 2,2’-bithiophene: : The initial step involves the bromination of 2,2’-bithiophene to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
-
Suzuki-Miyaura Coupling: : The brominated bithiophene is then subjected to a Suzuki-Miyaura coupling reaction with 4-(tert-butyl)phenylboronic acid. This reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate, K2CO3) in an organic solvent such as tetrahydrofuran (THF) or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted bithiophene derivative.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Materials Science: It is employed in the synthesis of conjugated polymers and small molecules for use in electronic and optoelectronic devices.
Chemical Sensors: The compound can be used in the design of chemical sensors for detecting various analytes due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene in its applications is primarily related to its electronic properties. The compound can interact with other molecules and materials through π-π interactions, charge transfer, and other electronic effects. These interactions are crucial for its performance in electronic devices and sensors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2,2’-bithiophene: Lacks the tert-butylphenyl group, resulting in different electronic properties.
5-Phenyl-2,2’-bithiophene:
3,5-Dibromo-2,2’-bithiophene: Contains an additional bromine atom, leading to different substitution patterns and reactivity.
Uniqueness
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene is unique due to the presence of both the bromine atom and the tert-butylphenyl group. This combination imparts specific electronic properties and reactivity that make it suitable for various advanced applications in organic electronics and materials science.
Eigenschaften
Molekularformel |
C18H17BrS2 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
3-bromo-5-(4-tert-butylphenyl)-2-thiophen-2-ylthiophene |
InChI |
InChI=1S/C18H17BrS2/c1-18(2,3)13-8-6-12(7-9-13)16-11-14(19)17(21-16)15-5-4-10-20-15/h4-11H,1-3H3 |
InChI-Schlüssel |
QROVGLWFUGGDBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(S2)C3=CC=CS3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



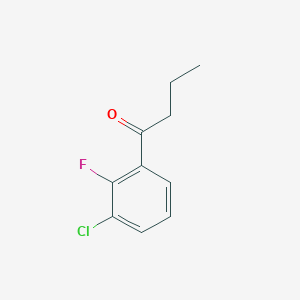


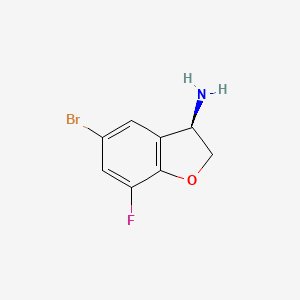
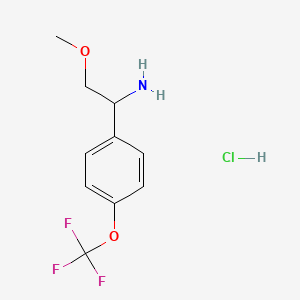
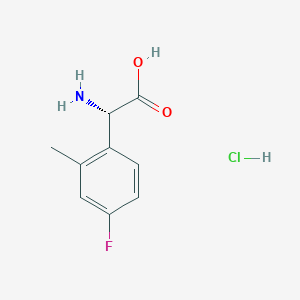
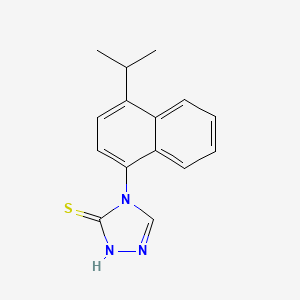
![(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13048359.png)
